Oxyresveratrol 2-O-beta-D-glucopyranoside
Overview
Description
Oxyresveratrol 2-O-β-D-glucopyranoside is a phenolic compound that is an effective tyrosinase inhibitor with an IC50 of 29.75 μM . It can be used for content determination, identification, and pharmacological experiments .
Synthesis Analysis
The first synthesis of oxyresveratrol 2-O-β-d-glucopyranoside was reported in a paper, which described it as a stilbene glycoside obtained from the rhizomes of Schoenocaulon officinale and Polygonum multiflorum .Molecular Structure Analysis
The molecular formula of Oxyresveratrol 2-O-β-D-glucopyranoside is C20H22O9 . Its molecular weight is 406.387 . The IUPAC name is (2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis
Oxyresveratrol 2-O-β-D-glucopyranoside is a white to off-white solid . It is stable for two years when stored at the recommended temperature .Scientific Research Applications
Isolation and Structural Elucidation Oxyresveratrol 2-O-beta-D-glucopyranoside has been isolated from various plant sources. For instance, it was identified in the rhizomes of Schoenocaulon officinale along with other compounds like resveratrol 3,4'-O,O'-di-beta-D-glucopyranoside. These compounds' structures were elucidated using physical and spectroscopic data, contributing to the understanding of plant secondary metabolites (Kanchanapoom et al., 2002).
Metabolism and Biotransformation Studies Studies on the metabolism of related compounds like mulberroside A in rats have led to the identification of oxyresveratrol-2-O-beta-D-glucopyranoside as a major metabolite, highlighting its role in the biotransformation processes within the body (Zhaxi et al., 2010).
Neuroprotective Effects Research has demonstrated the neuroprotective potential of oxyresveratrol against traumatic injury. In vitro models have shown that oxyresveratrol can significantly inhibit neuronal death induced by trauma, indicating its promise in treating neurological disorders (Weber et al., 2012).
Glucuronidation and Drug Interactions The study of oxyresveratrol's glucuronidation kinetics in human liver and intestinal microsomes has revealed insights into its metabolic mechanism and potential drug interactions. This research is vital for understanding how oxyresveratrol is processed in the human body and its implications for drug efficacy (Hu et al., 2014).
Antioxidant and Hepatoprotective Effects Oxyresveratrol's role as a potent antioxidant and its hepatoprotective effects have been investigated. Studies show that it can abrogate oxidative stress in liver cells and protect against liver injury in animal models (Choi et al., 2016).
Synthesis and Bioactivity The total synthesis of oxyresveratrol 2-O-beta-D-glucopyranoside has been achieved, which is significant for producing this compound for further biological studies and potential therapeutic applications (Kumar et al., 2017).
Glycosylation in Plant Cell Cultures Research into the glycosylation of stilbene compounds, including oxyresveratrol, by cultured plant cells has provided insights into enhancing water-solubility and pharmacological properties of these compounds (Shimoda et al., 2020).
Nanoparticle Biocompatibility Studies have explored the role of oxyresveratrol-loaded nanoparticles in inhibiting oxygen free radical production by human monocytes. This research is crucial for understanding the biocompatibility of nanoparticles in medical applications (Donini et al., 2021).
Comprehensive Reviews Comprehensive reviews on oxyresveratrol have been conducted, covering its sources, biological activities, pharmacokinetics, and delivery systems. These reviews provide an extensive overview of oxyresveratrol's therapeutic potentials and challenges (Likhitwitayawuid, 2021).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-8-12(22)4-3-11(15)2-1-10-5-13(23)7-14(24)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMEBJDZQEUFC-CUYWLFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C=CC3=CC(=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C=C/C3=CC(=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyresveratrol 2-O-beta-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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